Thieno[2,3-c]pyridine
Overview
Description
Thieno[2,3-c]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including drug discovery and material science. The core structure consists of a thiophene ring fused with a pyridine ring, which allows for a range of chemical modifications and imparts unique photophysical and chemical properties to the derivatives .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been achieved through various methods. A rapid synthesis approach involves the cyclization of a Schiff base, which is formed by the condensation of 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, yielding good results especially for 2-halogenated analogues . Another method utilizes regioselective bromination, which targets the 4-position of thieno[2,3-b]pyridine, followed by cross-coupling reactions, demonstrating the versatility of 4-bromothieno[2,3-b]pyridine as a building block . Additionally, the synthesis of thieno[3,2-b]pyridines has been reported using a three-step process that includes regioselective lithiation, bromination, and halogenocyclization .
Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of the title compound in one study was found to be essentially planar, with the amino and carbonyl groups nearly coplanar with the heterocyclic ring system . Molecular orbital calculations have also been performed to determine the most susceptible sites to electrophilic and nucleophilic attack, with electrophilic attack occurring at C-3 in all the thienopyridines studied .
Chemical Reactions Analysis
Thieno[2,3-c]pyridine and its derivatives exhibit a range of reactivities towards different chemical reactions. Direct nitration of thieno[2,3-b]pyridine has been achieved, with subsequent reduction and conversion to various other compounds . The reactivity under Vilsmeier formylation and Friedel-Crafts acetylation conditions has been related to the basicities of the thienopyridines . Moreover, the photophysical properties of thieno[3,2-b]pyridine-5(4H)-one derivatives have been chemically tuned by the choice of functional groups on the scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure and the substituents attached to the core ring system. For example, the introduction of a five-membered thiophene into the 2-azapyrene scaffold leads to redshifted emission and affects the excited state dynamics, such as quantum yield and lifetime . The photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-ones are also tunable, which is significant for their potential use in optoelectronic applications . The biological evaluation of thieno[2,3-b]pyridine derivatives has shown some compounds to possess antiparasitic activity, with structure-activity relationship studies highlighting the importance of substituent patterns for biological activity .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines : A study by Lucas et al. (2015) described the regioselective bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block in drug discovery research (Lucas et al., 2015).
Chemistry of Thienopyridines : Klemm et al. (1970) conducted a study on the substitution products derived from thieno[2,3-b]pyridine 7-oxide, exploring its potential for antimalarial drugs (Klemm et al., 1970).
A Rapid Synthesis of Thieno[2,3-c]pyridine : Graulich and Liégeois (2004) presented a convenient preparation method for thieno[2,3-c]pyridine and its 2-substituted derivatives (Graulich & Liégeois, 2004).
Biological and Medicinal Applications
Anti-Proliferative Properties : Haverkate et al. (2021) and Zafar et al. (2018) explored thieno[2,3-b]pyridines for their anti-proliferative activities against human cancer cell lines, focusing on improving their aqueous solubility and examining different formulation strategies (Haverkate et al., 2021) (Zafar et al., 2018).
Antiparasitic Agents : Bernardino et al. (2006) studied derivatives of thieno[2,3-b]pyridine as antiparasitic agents, focusing on structure-activity relationship studies (Bernardino et al., 2006).
Potential as PIM-1 Inhibitors : Mekky et al. (2020) synthesized a series of thieno[2,3-b]pyridines, assessing their potential as PIM-1 kinase inhibitors and conducting antibacterial and cytotoxic screenings (Mekky et al., 2020).
Educational and Industrial Applications
Educational Use in Organic Chemistry : Liu et al. (2016) described a multistep synthesis of thieno[2,3-b]pyridine derivatives suitable for upper-level undergraduate organic laboratories, exposing students to various experimental techniques (Liu et al., 2016).
Use in Organic Light-Emitting Diodes : Lee and Lee (2013) developed Benzo[4,5]thieno[2,3-b]pyridine derivatives as host materials for high-efficiency green and blue phosphorescent organic light-emitting diodes (C. Lee & Jun Yeob Lee, 2013).
Safety And Hazards
properties
IUPAC Name |
thieno[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQBPBMIAFIRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181662 | |
Record name | Thieno(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridine | |
CAS RN |
272-12-8 | |
Record name | Thieno[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno(2,3-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno[2,3-c]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thieno(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thieno(2,3-c)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A49UZQ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
A highly efficient and versatile synthetic approach to the synthesis of pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines (
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.